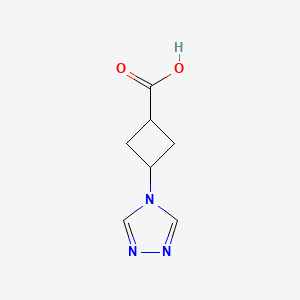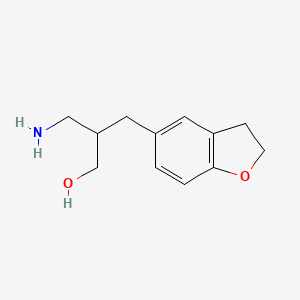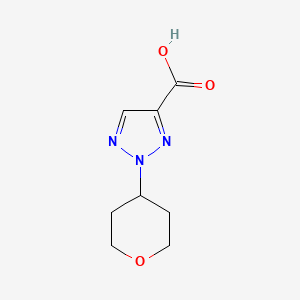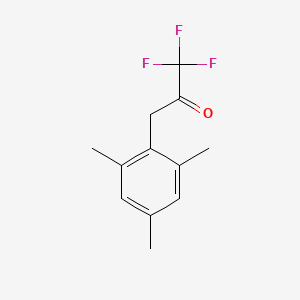
4-Amino-2-(methoxymethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(methoxymethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C10H12N2O3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methoxymethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the use of methoxymethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-Amino-2-(methoxymethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(methoxymethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
4-Amino-2-(methoxymethyl)isoindoline-1,3-dione is unique due to its specific methoxymethyl substitution, which imparts distinct chemical properties and biological activities compared to other isoindoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-amino-2-(methoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O3/c1-15-5-12-9(13)6-3-2-4-7(11)8(6)10(12)14/h2-4H,5,11H2,1H3 |
InChI Key |
QATNBALKJMEENP-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)




![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)

![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
